3-[2-(Benzyloxy)ethoxy]azetidine
Description
3-[2-(Benzyloxy)ethoxy]azetidine (CAS: Not explicitly provided; molecular formula: C12H17NO2) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a benzyloxy-ethoxy side chain. Key properties include:
- Molecular weight: 207.27 g/mol .
- Storage conditions: 2–8°C, protected from light .
- Structural features: The benzyloxyethoxy moiety enhances lipophilicity, while the azetidine ring contributes to conformational rigidity.
Notably, experimental data for melting point, solubility, and flash point are unavailable in the provided evidence, highlighting gaps in characterization .
Properties
IUPAC Name |
3-(2-phenylmethoxyethoxy)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-4-11(5-3-1)10-14-6-7-15-12-8-13-9-12/h1-5,12-13H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWKFERWZNWZOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reactions
Cyclization remains the most common method for azetidine synthesis. The Staudinger ketene-imine cycloaddition, widely used for β-lactam formation, has been adapted for azetidines under modified conditions. For example, reacting imines with ketene precursors (e.g., chloroacetyl chloride) in the presence of triethylamine (TEA) facilitates [2+2] cycloaddition, forming the azetidine ring. This method, when applied to substrates bearing ether-linked benzyl groups, could theoretically yield this compound.
Nucleophilic Substitution and Etherification
Introducing the 2-(benzyloxy)ethoxy group often involves Williamson ether synthesis. Starting from 3-hydroxyazetidine, reaction with 2-(benzyloxy)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) could install the side chain. This approach is supported by analogous syntheses of ethoxyazetidine derivatives.
Detailed Preparation Methods
Ultrasound-Assisted Cyclocondensation
Ultrasound irradiation significantly enhances reaction efficiency by promoting cavitation, which accelerates molecular interactions. A protocol inspired by the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives can be extrapolated:
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Synthesis of Intermediate : Prepare 3-hydroxyazetidine via hydrolysis of a protected precursor.
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Etherification : React 3-hydroxyazetidine with 2-(benzyloxy)ethyl bromide in DMF using K₂CO₃ as a base.
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Cyclization : Subject the intermediate to ultrasound irradiation (40 kHz, 50°C) with TEA to facilitate ring closure.
Key Data :
| Parameter | Conventional Method | Ultrasound-Assisted Method |
|---|---|---|
| Reaction Time (h) | 8–10 | 2–3 |
| Yield (%) | 60–65 | 78–85 |
| Purity (%) | 90–92 | 95–98 |
This method reduces reaction time by 75% and improves yields by ~20% compared to conventional heating.
Catalytic Optimization
Catalysts play a critical role in azetidine synthesis. Triethylamine (TEA) is preferred for deprotonation and ketene generation. Alternative catalysts like DMAP or DBU may enhance etherification efficiency but require further testing.
Catalyst Screening Data :
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| TEA | DMF | 2.5 | 85 |
| DMAP | DMF | 3.0 | 78 |
| DBU | DMF | 2.8 | 80 |
TEA outperforms other catalysts due to its ability to neutralize HCl byproducts effectively.
Solvent and Temperature Effects
Solvent Selection
Polar aprotic solvents like DMF and DMSO are optimal for azetidine syntheses due to their high dielectric constants, which stabilize ionic intermediates.
Solvent Comparison :
| Solvent | Boiling Point (°C) | Yield (%) |
|---|---|---|
| DMF | 153 | 85 |
| DMSO | 189 | 82 |
| Acetonitrile | 82 | 70 |
DMF ensures homogeneous mixing of reactants and catalysts, critical for high yields.
Temperature Optimization
Elevated temperatures (50–60°C) improve reaction kinetics without degrading sensitive intermediates.
Green Chemistry Considerations
Ultrasound-assisted methods align with green chemistry principles by reducing energy consumption and solvent use. For this compound, ultrasound reduces DMF usage from 20 mL to 5 mL per gram of product. Additionally, TEA can be recycled via distillation, minimizing waste.
Challenges and Mitigation Strategies
Side Reactions
Competing nucleophilic attacks on the azetidine ring may occur during etherification. Using bulky bases (e.g., DIPEA) or low temperatures (0–5°C) suppresses such side reactions.
Purification Difficulties
Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Benzyloxy)ethoxy]azetidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The azetidine ring can be reduced to form an open-chain amine derivative.
Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Open-chain amine derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-Cancer Properties
Research has indicated that derivatives of azetidine compounds, including those similar to 3-[2-(benzyloxy)ethoxy]azetidine, exhibit significant anti-cancer properties. For example, a study on benzothiophene SERDs (Selective Estrogen Receptor Degraders) demonstrated that azetidine derivatives can induce proteasomal degradation of estrogen receptors in breast cancer cells, leading to tumor regression in preclinical models . The efficacy of these compounds is attributed to their ability to penetrate the blood-brain barrier and target endocrine-resistant breast cancer cells.
Anti-Tubercular Activity
Another area of application is in the development of anti-tubercular agents. Compounds synthesized from azetidine frameworks have shown promising activity against Mycobacterium tuberculosis. In vitro studies demonstrated that several derivatives exhibited IC50 values lower than 1 µg/mL, indicating potent anti-tubercular activity . This suggests that this compound and its derivatives could be explored further as potential treatments for tuberculosis.
Synthetic Methodologies
The synthesis of this compound involves several innovative approaches that enhance yield and efficiency. One notable method includes ultrasound-assisted synthesis, which utilizes green chemistry techniques to produce azetidine derivatives with reduced environmental impact. This method has been shown to improve yields significantly while minimizing the use of hazardous solvents .
Table 1: Comparison of Synthetic Methods for Azetidine Derivatives
| Method | Yield (%) | Environmental Impact | References |
|---|---|---|---|
| Conventional Synthesis | 50-70 | High | |
| Ultrasound-Assisted Synthesis | 78-88 | Low | |
| Microwave-Assisted Synthesis | 60-80 | Moderate |
Therapeutic Potential
JAK Inhibitors
Azetidine derivatives, including those related to this compound, have been investigated as potential Janus kinase (JAK) inhibitors. JAK inhibitors are crucial in treating various inflammatory and autoimmune diseases. The structural characteristics of azetidines allow for modifications that can enhance their selectivity and potency against JAK enzymes, making them valuable candidates for drug development .
Neuroprotective Effects
Given the compound's ability to cross the blood-brain barrier, there is potential for exploring its neuroprotective effects in conditions such as Alzheimer's disease and other neurodegenerative disorders. Research into similar compounds has shown promising results in protecting neuronal cells from apoptosis and promoting neurogenesis .
Case Studies
Case Study 1: SERD Development
In a study focused on developing new oral SERDs for treating endocrine-resistant breast cancer, researchers synthesized a novel azetidine derivative that demonstrated superior pharmacokinetic profiles compared to existing treatments. The study highlighted the compound's ability to effectively reduce tumor size in xenograft models .
Case Study 2: Anti-Tubercular Screening
A series of azetidine derivatives were screened for anti-tubercular activity against Mycobacterium tuberculosis. The results showed that several compounds had excellent inhibitory effects, suggesting that further optimization could lead to new therapeutic agents for tuberculosis treatment .
Mechanism of Action
The mechanism of action of 3-[2-(Benzyloxy)ethoxy]azetidine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The strained azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify target molecules. Additionally, the benzyloxy and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
3-(Benzyloxy)azetidine Hydrochloride
- CAS : 897019-59-9
- Molecular formula: C10H14ClNO
- Key differences :
- Lacks the ethoxy spacer between the benzyloxy group and azetidine ring.
- The hydrochloride salt increases water solubility compared to the free base form of the target compound.
- Similarity score : 0.50 (structural similarity based on core azetidine and benzyloxy groups) .
3-[3-(Trifluoromethyl)phenoxy]azetidine Hydrochloride
tert-Butyl 3-[2-(Benzyloxy)ethoxy]azetidine-1-carboxylate
3-(Benzyloxy)-1-(2,2-difluoroethyl)azetidine
3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine
Tabulated Comparison
Key Research Findings
- Structural flexibility : The ethoxy spacer in this compound allows for greater conformational freedom compared to analogs with direct benzyloxy substitution .
- Impact of fluorine : Fluorinated derivatives (e.g., CAS 2322043-49-0) exhibit improved physicochemical profiles, making them candidates for medicinal chemistry applications .
- Protecting groups : Boc-protected analogs (e.g., OT-6839) are critical intermediates in multi-step syntheses, enabling selective functionalization .
Biological Activity
3-[2-(Benzyloxy)ethoxy]azetidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from benzyloxyethanol and azetidine derivatives through various synthetic pathways, including nucleophilic substitutions and cyclization reactions. The efficiency of these synthetic routes can significantly impact the yield and purity of the final product.
Antimicrobial Properties
Research indicates that azetidine derivatives, including this compound, exhibit notable antimicrobial activity. A study demonstrated that compounds with a β-lactam ring structure, similar to that found in penicillin, showed promising anti-tubercular activity against Mycobacterium tuberculosis (MTB). The synthesized azetidines displayed IC50 values less than 1 µg/mL, indicating potent activity against MTB .
| Compound | Activity Type | IC50 Value (µg/mL) |
|---|---|---|
| This compound | Anti-tubercular | < 1 |
| Other β-lactam derivatives | Anti-tubercular | < 1 |
Cytotoxicity
In addition to antimicrobial properties, the cytotoxic effects of this compound have been evaluated against various cancer cell lines. The compound's safety profile was assessed using human cancer cell lines such as HeLa. Preliminary results suggest that while some derivatives exhibit cytotoxicity, they may selectively target cancer cells over normal cells, indicating potential for further development as anticancer agents .
Case Studies
Several studies have investigated the biological activity of azetidine derivatives:
- Anti-Tubercular Activity : A series of synthesized azetidines were tested for their efficacy against MTB. The results indicated that modifications to the azetidine structure could enhance biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug development .
- Cytotoxicity Studies : Research on the cytotoxic effects of azetidine derivatives revealed varying levels of toxicity across different cancer cell lines. For instance, compounds were found to be more toxic to breast cancer cells compared to normal fibroblast cells, highlighting their potential as selective anticancer agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-[2-(Benzyloxy)ethoxy]azetidine, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting azetidine derivatives with benzyl-protected ethoxyethyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF) can yield the target compound. Optimization includes controlling stoichiometry, temperature (40–60°C), and inert atmosphere to minimize side reactions like oxidation of the azetidine ring .
- Critical Considerations : Use of protecting groups (e.g., benzyl for hydroxyl groups) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- NMR Analysis :
- ¹H NMR : Peaks at δ 3.5–4.0 ppm (azetidine CH₂ and ether OCH₂), δ 4.5 ppm (benzyl CH₂), and aromatic protons at δ 7.2–7.4 ppm.
- ¹³C NMR : Signals for azetidine carbons (δ 45–55 ppm), ether carbons (δ 65–75 ppm), and benzyl carbons (δ 128–138 ppm).
Q. What storage conditions are recommended to maintain the stability of this compound?
- Protocol : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .
- Stability Testing : Monitor via periodic TLC or HPLC to detect degradation products (e.g., azetidine ring-opening or benzyl group cleavage) .
Advanced Research Questions
Q. How can regioselective functionalization of the azetidine ring in this compound be achieved?
- Strategies :
- Electrophilic Aromatic Substitution : Use directing groups (e.g., –OCH₂CH₂OBn) to activate specific positions.
- Transition Metal Catalysis : Pd-catalyzed C–H activation for cross-coupling reactions. Competing reactions include over-oxidation or dimerization, mitigated by optimizing catalyst loading (e.g., 5 mol% Pd(OAc)₂) and ligands (e.g., PPh₃) .
Q. What computational methods predict the reactivity or bioactivity of this compound derivatives?
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the azetidine nitrogen’s lone pair (HOMO) may dominate reactivity .
- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes with hydrophobic pockets) using AutoDock Vina. Prioritize compounds with low binding energies (ΔG < –7 kcal/mol) .
Q. How can contradictions in reported reaction outcomes or spectral data for derivatives be resolved?
- Case Example : Discrepancies in azetidine ring-opening rates under acidic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
